OICR-9429-N-C2-NH2: A Technical Guide to a WDR5-Targeting Molecule and its Applications
OICR-9429-N-C2-NH2: A Technical Guide to a WDR5-Targeting Molecule and its Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of OICR-9429 and its derivative, OICR-9429-N-C2-NH2, molecules at the forefront of epigenetic cancer therapy research. OICR-9429 is a potent and selective small-molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL). By disrupting this interaction, OICR-9429 effectively suppresses histone H3 lysine 4 (H3K4) trimethylation, a key epigenetic mark associated with active gene transcription in various cancers. OICR-9429-N-C2-NH2 serves as a crucial intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs), enabling the targeted degradation of the WDR5 protein. This guide details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Epigenetic modifications play a pivotal role in the regulation of gene expression, and their dysregulation is a hallmark of cancer. The WDR5-MLL complex is a critical component of the histone methyltransferase machinery responsible for H3K4 trimethylation, which is frequently implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML), bladder cancer, prostate cancer, and ovarian cancer. OICR-9429 has emerged as a valuable chemical probe for studying the biological functions of the WDR5-MLL interaction and as a potential therapeutic agent.[1][2] Its derivative, OICR-9429-N-C2-NH2, extends its utility into the realm of targeted protein degradation, a novel and promising therapeutic modality.[1]
Mechanism of Action
OICR-9429 functions as a competitive antagonist of the WDR5-MLL interaction.[2] It binds to a shallow pocket on the surface of WDR5 that is normally occupied by a conserved arginine anchor in the WDR5-interaction (Win) motif of MLL and other interacting proteins.[2] By occupying this "hotspot," OICR-9429 prevents the assembly of the functional MLL methyltransferase complex. This disruption leads to a global reduction in H3K4 trimethylation levels, particularly at the promoter regions of genes critical for cancer cell proliferation and survival.[3] This, in turn, induces cell cycle arrest, apoptosis, and differentiation in susceptible cancer cells.[2]
OICR-9429-N-C2-NH2, as a ligand for WDR5, is utilized in the synthesis of PROTACs.[1] A PROTAC is a bifunctional molecule that consists of a ligand for a target protein (in this case, an OICR-9429 derivative), a linker, and a ligand for an E3 ubiquitin ligase. By simultaneously binding to WDR5 and an E3 ligase, the PROTAC brings the E3 ligase into close proximity with WDR5, leading to its ubiquitination and subsequent degradation by the proteasome.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key quantitative data for OICR-9429 from various studies.
Table 1: Binding Affinity and Potency of OICR-9429
| Parameter | Value | Method | Reference |
| Kd vs. WDR5 | 93 ± 28 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| Kd vs. WDR5 | 24 nM | Surface Plasmon Resonance (Biacore) | [4] |
| Kd vs. WDR5 | 52 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| IC50 (WDR5-MLL interaction) | < 1 µM | In-cell assay | [4] |
Table 2: In Vitro Efficacy of OICR-9429 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| T24 | Bladder Cancer | 67.74 | MTT Assay (48h) | [1] |
| UM-UC-3 | Bladder Cancer | 70.41 | MTT Assay (48h) | [1] |
| TCCSUP | Bladder Cancer | 121.42 | MTT Assay (48h) | [1] |
| DU145 | Prostate Cancer | ~75 | MTT Assay (48h) | [5] |
| PC-3 | Prostate Cancer | ~100 | MTT Assay (48h) | [5] |
Table 3: In Vivo Efficacy of OICR-9429
| Cancer Model | Animal Model | Dosage | Route | Outcome | Reference |
| Bladder Cancer Xenograft | Nude Mice | 30 or 60 mg/kg | Intraperitoneal (i.p.) | Suppressed tumor growth, enhanced cisplatin sensitivity | [1] |
| Ovarian Cancer Xenograft | Mouse | 30 or 60 mg/kg | Intraperitoneal (i.p.) | Suppressed tumor proliferation, enhanced cisplatin efficacy | [1] |
| Prostate Cancer Xenograft | Nude Mice | Not specified | Not specified | Synergistic effect with cisplatin in inhibiting tumor growth | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving OICR-9429.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of OICR-9429 on cancer cells.
Materials:
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Cancer cell lines (e.g., T24, UM-UC-3, DU145, PC-3)
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Complete growth medium (specific to cell line)
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OICR-9429 (dissolved in DMSO)
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of OICR-9429 in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the OICR-9429 dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of OICR-9429 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft
-
Matrigel (optional)
-
OICR-9429
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)
-
Cisplatin (for combination studies)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 106 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, OICR-9429, cisplatin, OICR-9429 + cisplatin).
-
Administer OICR-9429 (e.g., 30 or 60 mg/kg) via intraperitoneal injection daily or on a specified schedule.
-
Administer cisplatin (e.g., 4 mg/kg) as required for the combination therapy group.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Biotinylated OICR-9429 Pulldown Assay
Objective: To identify the cellular targets of OICR-9429.
Materials:
-
Biotinylated OICR-9429
-
Non-biotinylated OICR-9429 (for competition)
-
Cell lysate from cancer cells
-
Streptavidin-conjugated magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse the cells and quantify the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with biotinylated OICR-9429 for 2-4 hours at 4°C with gentle rotation. For competition experiments, pre-incubate the lysate with an excess of non-biotinylated OICR-9429 for 1 hour before adding the biotinylated compound.
-
Add streptavidin-conjugated magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the expected target (e.g., WDR5). The eluate can also be analyzed by mass spectrometry for unbiased target identification.
PROTAC Synthesis and Application Workflow
OICR-9429-N-C2-NH2 is a key building block for creating WDR5-targeting PROTACs. The workflow for its use is as follows:
Conclusion
OICR-9429 is a well-characterized and potent inhibitor of the WDR5-MLL interaction, serving as an invaluable tool for cancer research and a promising lead for therapeutic development. Its derivative, OICR-9429-N-C2-NH2, expands its utility into the exciting field of targeted protein degradation with PROTACs. This technical guide provides a solid foundation for researchers and drug developers to understand and utilize these molecules in their efforts to combat cancer through epigenetic modulation. The provided data and protocols should facilitate the design and execution of further preclinical studies to fully elucidate the therapeutic potential of targeting WDR5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. Synergistic effects of HO-1 inhibition and chemotherapy on tumor proliferation and immune infiltration: An in vitro and in vivo approach to enhancing prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
